molecular formula C18H21ClN4O2 B2802472 N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 2329316-22-3

N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2802472
CAS No.: 2329316-22-3
M. Wt: 360.84
InChI Key: DLVAFKANHBVBFS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of related chemical structures involves the development of positron emission tomography (PET) radioligands. For instance, carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These derivatives, including N-(4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)biphenyl-4-carboxamide and others, exhibit high radiochemical yields and specific activity, making them promising candidates for neuroimaging studies to explore the dopamine system's role in various neurological and psychiatric disorders (Gao, Wang, Hutchins, & Zheng, 2008).

Serotonin Receptor Imaging

Another application includes the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors. These compounds, especially the cyclohexanecarboxamide derivative, demonstrate high affinity and selectivity for 5-HT1A receptors, presenting a promising tool for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Alternative Synthetic Routes

Research also encompasses alternative synthetic routes for similar compounds, highlighting the synthetic versatility and potential for structural modification to tailor properties for specific applications. An example is the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, achieved through coupling of specific precursors, indicating a broader synthetic accessibility for such compounds (Shahinshavali et al., 2021).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-3-6-17(22-21-12)23-9-7-13(8-10-23)18(24)20-15-11-14(19)4-5-16(15)25-2/h3-6,11,13H,7-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVAFKANHBVBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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